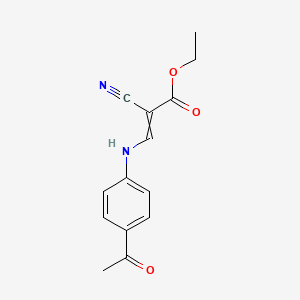

ethyl (E)-3-(4-acetylanilino)-2-cyano-2-propenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

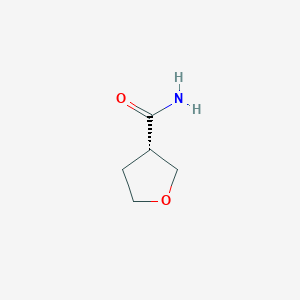

Ethyl (E)-3-(4-acetylanilino)-2-cyano-2-propenoate, also known as ethyl 2-cyano-3-(4-acetylanilino)-2-propenoate, is a chemical compound with a molecular formula of C14H13N2O3. It is a yellowish powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been the subject of scientific research due to its potential applications in the field of medicine, particularly in the development of new drugs.

Applications De Recherche Scientifique

Synthesis Methods

Ethyl (E)-3-(4-acetylanilino)-2-cyano-2-propenoate and similar compounds have been synthesized through various chemical reactions. One method involves the addition of acetanilides to ethyl propiolate, facilitated by triphenylphosphine, to produce α-substituted alkyl acrylates and β-substituted isomers with (E) geometry (Yavari et al., 2007).

Crystal Packing and Interactions

The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, a related compound, has been studied, revealing the involvement of N⋯π and O⋯π interactions rather than direct hydrogen bonding (Zhang et al., 2011).

Antibacterial Properties

New tetrazole derivatives synthesized from reactions involving ethyl cyanoacetate, a component of ethyl (E)-3-(4-acetylanilino)-2-cyano-2-propenoate, exhibited significant antibacterial activities. This suggests potential applications in the development of new antimicrobial agents (Mulwad et al., 2008).

Spectroscopic Applications

A study on the polymorphs of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester, a structurally similar compound, showed significant shifts in the vibration and Raman spectrum due to conformational differences, indicating potential applications in spectroscopic analysis (Todori et al., 1994).

Chemical Synthesis and Reactions

Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates have been prepared through Knoevenagel reaction and used in Diels–Alder cycloaddition reactions, which are crucial in the synthesis of various organic compounds (Goumont et al., 1999). Additionally, ethyl (E)-3-(4-methoxyphenyl)propenoate, isolated from Vietnamese plant Kaempferia galanga L., was confirmed to have a trans configuration through X-ray investigation, demonstrating the compound's relevance in chemical analysis (Luger et al., 1996).

Propriétés

IUPAC Name |

ethyl 3-(4-acetylanilino)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(18)12(8-15)9-16-13-6-4-11(5-7-13)10(2)17/h4-7,9,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWURFDYJIVPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (E)-3-(4-acetylanilino)-2-cyano-2-propenoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)

![N-(2,4-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2597121.png)

![2-[(Oxan-4-yl)methoxy]pyrimidine](/img/structure/B2597126.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2597127.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)

![4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2597130.png)